2-(3-Nitrophenyl)pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

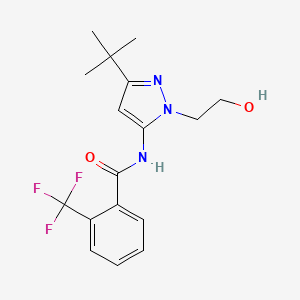

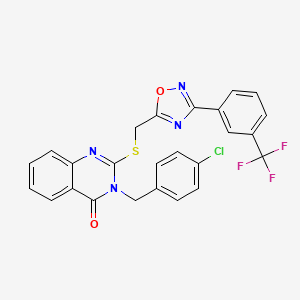

2-(3-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 2-(3-Nitrophenyl)pyrimidine involves several stages. One method involves the reaction of 3-nitrobenzamidine hydrochloride with potassium hydroxide in dichloromethane and water . Another stage involves the reaction of the resulting compound with 1,2,3-triazine in acetonitrile at 60°C for 5 hours .Wissenschaftliche Forschungsanwendungen

- Beispiele: Forscher haben ihre Aktivität gegen verschiedene Krebsarten untersucht, darunter Leukämie, Brustkrebs und Glioblastom .

- Monastrol: 2-(3-Nitrophenyl)pyrimidin-Derivate, wie Monastrol, wirken als Inhibitoren von mitotischen Kinesin, einem kritischen Protein, das an der Zellteilung beteiligt ist .

- Anwendungen: Forscher haben ihr Potenzial für die Schmerzbehandlung und Entzündungsreduktion untersucht .

Antikrebs-Eigenschaften

Mitotische Kinesin-Inhibition

Antibakterielle Aktivität

Antiparasitäres Potenzial

Entzündungshemmende und analgetische Wirkungen

Herz-Kreislauf- und Hypertonieforschung

Safety and Hazards

Wirkmechanismus

Target of Action

2-(3-Nitrophenyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of 2-(3-Nitrophenyl)pyrimidine are likely these inflammatory mediators.

Mode of Action

Based on the known activities of pyrimidine derivatives, it can be inferred that 2-(3-nitrophenyl)pyrimidine interacts with its targets (inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.

Biochemical Pathways

Pyrimidines, including 2-(3-Nitrophenyl)pyrimidine, are involved in various biochemical pathways. They are synthesized from simple molecules such as CO2, amino acids, and tetrahydrofolate via the de novo pathway . The inhibition of inflammatory mediators by pyrimidines affects the inflammatory response pathway, leading to downstream effects such as reduced inflammation .

Pharmacokinetics

Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to 2-(3-nitrophenyl)pyrimidine, were predicted to have good pharmacokinetics properties in a theoretical kinetic study

Result of Action

The primary result of the action of 2-(3-Nitrophenyl)pyrimidine is the inhibition of inflammatory mediators, leading to an anti-inflammatory response . This can have various molecular and cellular effects, such as reduced inflammation and pain relief.

Biochemische Analyse

Biochemical Properties

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Cellular Effects

Pyrimidines and their derivatives play a wide role in cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines and their derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidines are involved in several metabolic pathways. They can be synthesized de novo from amino acids and other molecules . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKRCJBHJYYSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)

![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)

![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2422327.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)

![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)